1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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Overview
Description
1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound with the molecular formula C31H28N2O It is part of the diazabicyclo nonane family, characterized by a bicyclic structure with nitrogen atoms at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent reaction conditions, and implementing purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced derivatives.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors or enzymes, potentially inhibiting or activating their functions. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar in structure but lacks the methyl group at the 1-position.
6,8-Diazabicyclo[3.2.2]nonane-7,9-dione: Another diazabicyclo compound with different substituents and functional groups.
Uniqueness
1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
IUPAC Name |
1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O/c1-32-29(24-18-10-4-11-19-24)33-27(22-14-6-2-7-15-22)26(31(32)35)28(23-16-8-3-9-17-23)34-30(32)25-20-12-5-13-21-25/h2-21,26-30,33-34H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZYYNZUSNTEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(NC(C(C1=O)C(NC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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